molecular formula C9H12O2 B1298671 Bicyclo[3.3.1]nonane-3,7-dione CAS No. 770-15-0

Bicyclo[3.3.1]nonane-3,7-dione

Cat. No. B1298671
CAS RN: 770-15-0
M. Wt: 152.19 g/mol
InChI Key: KIKCULSOJJAIEB-UHFFFAOYSA-N
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Description

Bicyclo[3.3.1]nonane-3,7-dione is an organic compound with the empirical formula C9H12O2 . It is a derivative of the bicyclo[3.3.1]nonane moiety, which is found in many biologically active natural products .


Synthesis Analysis

Bicyclo[3.3.1]nonane-3,7-dione can be synthesized from the dienol acetate of bicyclo[3.3.1]nonane-2,6-dione through bromination with N-bromosuccinimide and hydrolysis of the intermediate bromo-enol acetate . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .


Molecular Structure Analysis

The molecular structure of Bicyclo[3.3.1]nonane-3,7-dione contains 24 bonds in total, including 12 non-H bonds, 2 multiple bonds, 2 double bonds, 2 six-membered rings, 1 eight-membered ring, and 2 aliphatic ketones .


Chemical Reactions Analysis

Bicyclo[3.3.1]nonane-3,7-dione can undergo photochemical rearrangement to form the triasteranedione (tetracyclo-[3,3,1,0,0]nonane-3,7-dione) by successive 1,2-acyl shifts and to a dihydrocoumarin by a 1,5-acyl shift .

Scientific Research Applications

Synthetic and Crystallographic Studies

Bicyclo[3.3.1]nonane-3,7-dione has been used in synthetic and crystallographic studies . The syntheses and crystal structures of four unsaturated bicyclo[3.3.1]nonane derivatives containing various functionalities are presented and their intermolecular interactions examined . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .

Hydrogen Bonding Studies

This compound has been used to study the strength of hydrogen bonds and the stereochemistry of network formation . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .

Halogen Interactions

The two bromine atoms in rac - 3 have significant halogen – halogen interactions . This provides an interesting area of study for understanding the role of halogen interactions in molecular structures.

Supramolecular Structures

The high stability and formation of the supramolecular structures of the syn and anti isomers of the dioxime of bicyclo nonane-3,7-dione were studied . This provides insights into the stability and formation of supramolecular structures.

Chiral Networks and Conglomerate Formation

The possible relation between chiral networks and conglomerate formation is discussed . This provides a basis for understanding the role of chirality in network formation and its impact on the physical properties of the material.

Role in Natural and Biologically Active Compounds

This framework is a common motif in many natural and biologically active compounds . This includes potential therapeutics for Alzheimer’s disease such as garsubellin A and huperzine A .

properties

IUPAC Name

bicyclo[3.3.1]nonane-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-8-2-6-1-7(4-8)5-9(11)3-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKCULSOJJAIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)CC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349144
Record name bicyclo[3.3.1]nonane-3,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[3.3.1]nonane-3,7-dione

CAS RN

770-15-0
Record name bicyclo[3.3.1]nonane-3,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of tetramethyl 3,7-dihydroxybicyclo[3.3.1]nona-2,6-diene-2,4,6,8-tetracarboxylate (19.2 g, 50 mmol) in an aqueous solution of 10 M HCl (50 mL), water (50 mL) and glacial acetic acid (100 mL) was heated at 130° C. for 6 h. After cooling at room temperature, the reaction mixture was poured onto crushed ice (200 mL) and extracted with DCM (4×200 mL). The combined organic layers were washed with an aqueous saturated solution of NaHCO3. The organic layer was dried over MgSO4, and concentrated under reduced pressure to give an orange solid. This crude product was dissolved in acetone and the salts which precipitated were filtered. Concentration of the filtrate and washing with Et2O afford the desired diketone (1) as a white solid (6.5 g, 85%).
Name
tetramethyl 3,7-dihydroxybicyclo[3.3.1]nona-2,6-diene-2,4,6,8-tetracarboxylate
Quantity
19.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[3.3.1]nonane-3,7-dione
Reactant of Route 2
Bicyclo[3.3.1]nonane-3,7-dione
Reactant of Route 3
Bicyclo[3.3.1]nonane-3,7-dione
Reactant of Route 4
Bicyclo[3.3.1]nonane-3,7-dione
Reactant of Route 5
Bicyclo[3.3.1]nonane-3,7-dione
Reactant of Route 6
Bicyclo[3.3.1]nonane-3,7-dione

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